Methyl Desoxycholate-d5
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Overview
Description
Methyl Desoxycholate-d5 is a deuterium-labeled derivative of methyl desoxycholate. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it a stable isotope-labeled compound. It appears as a white crystalline solid and is primarily used in scientific research for its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl Desoxycholate-d5 involves a deuteration reaction on natural cholic acid. The process typically includes the following steps:
Starting Material: Desoxycholic acid is dissolved in methanol.
Reaction: Acetyl chloride is carefully added to the solution, which is then allowed to stand overnight at room temperature.
Crystallization: The solution is diluted with cold water until it becomes turbid, and crystallization is induced by scratching and seeding if necessary.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of deuterium gas and specialized equipment is common in industrial settings to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Methyl Desoxycholate-d5 undergoes various chemical reactions, including:
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17-,18?,19-,20+,21?,22+,24+,25-/m1/s1/i11D2,13D2,17D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOOEGSSFNTNP-HDOOTMMTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CCC3C2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)OC)C)O)C)([2H])[2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858030 |
Source
|
Record name | Methyl (3alpha,5beta,8xi,9xi,12alpha)-3,12-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52840-15-0 |
Source
|
Record name | Methyl (3alpha,5beta,8xi,9xi,12alpha)-3,12-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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